Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: is a heterocyclic compound that belongs to the class of pyridotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the oxopropyl group through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the corresponding oxidized form.
Reduction: Reduction of the oxopropyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a pyridotriazine with a ketone group, while reduction may yield an alcohol derivative.
Scientific Research Applications
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-:
Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific biological pathways.
Biology: As a probe for studying enzyme activities or cellular processes.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can be compared with other similar compounds such as:
Pyrido(3,4-e)-1,2,4-triazine derivatives: Compounds with different substituents on the triazine ring.
Other heterocyclic compounds: Such as pyrimidines or quinolines, which may have similar biological activities but different structural features.
The uniqueness of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
CAS No. |
76603-20-8 |
---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-(3-methyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H12N4O/c1-3-10(15)14-9-4-5-11-6-8(9)12-7(2)13-14/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
AVOYYLUKESDVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.